molecular formula C10H12N4 B3007444 N-isopropylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2309727-50-0

N-isopropylpyrido[3,4-d]pyrimidin-4-amine

Cat. No. B3007444
CAS RN: 2309727-50-0
M. Wt: 188.234
InChI Key: AERMBKNTCGSRFS-UHFFFAOYSA-N
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Description

N-isopropylpyrido[3,4-d]pyrimidin-4-amine is a derivative within the pyrido[3,4-d]pyrimidine class of compounds. This class of compounds has garnered interest in the scientific community due to their potential as therapeutic agents, particularly in the field of oncology. The papers provided do not specifically discuss this compound, but they do provide valuable insights into the broader class of pyrido[3,4-d]pyrimidine derivatives and their relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidine derivatives typically involves the formation of the pyrimidine ring followed by various functionalization reactions. In the case of the compounds discussed in the provided papers, a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, is used as a starting point for further chemical modifications . This intermediate can undergo palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position to introduce various substituents, which can significantly alter the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyrimidine derivatives is crucial for their interaction with biological targets. For instance, the complete crystal structure of a related compound, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, was determined using single-crystal X-ray diffraction . This structural information is essential for understanding the compound's mechanism of action and for rational drug design, as it allows for the identification of key interactions between the compound and its target proteins, such as CLK1 and DYRK1A kinases.

Chemical Reactions Analysis

The chemical reactivity of pyrido[3,4-d]pyrimidine derivatives is influenced by the substituents on the pyrimidine ring. The Dimroth rearrangement is one method used to synthesize these compounds, which involves the rearrangement of an amino group within the molecule . The ability to introduce different substituents through cross-coupling reactions or nucleophilic aromatic substitutions provides a versatile platform for the development of a wide range of compounds with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[3,4-d]pyrimidine derivatives, such as solubility, stability, and crystallinity, are important for their development as pharmaceutical agents. The solid-state data obtained from crystallography can shed light on these properties and help predict the compound's behavior in biological systems . Additionally, the cytotoxicity evaluation of these compounds against various cancer cell lines can provide insights into their selectivity and potential side effects .

Scientific Research Applications

Corrosion Inhibition

N-isopropylpyrido[3,4-d]pyrimidin-4-amine derivatives have been studied for their potential as corrosion inhibitors. Research has demonstrated the effectiveness of certain pyrimidine derivatives in protecting mild steel against corrosion in acidic environments. The inhibitory action is attributed to the adsorption of these compounds on the steel surface, which follows the Langmuir adsorption isotherm. Techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) alongside surface analysis methods like SEM, EDX, and AFM have been utilized to study this phenomenon. Theoretical calculations using Density Functional Theory (DFT) have also been employed to understand the interaction at a molecular level (Yadav et al., 2015).

Biological Activity and Pharmacological Studies

This compound and its derivatives have been extensively researched for their wide range of biological activities. Studies include the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs to evaluate their inhibition properties against key enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA). These compounds have exhibited potential with Ki values indicating strong inhibitory effects, pointing towards their relevance in treating conditions related to enzyme dysfunction (Aydin et al., 2021).

Antihypertensive and Anticancer Activities

The antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives was observed in spontaneously hypertensive rats, indicating their potential as normotensive agents at specific dosages. This suggests a promising avenue for the development of new antihypertensive medications (Bennett et al., 1981). Furthermore, some derivatives have shown significant cytotoxicity against various cancer cell lines, alongside antimicrobial properties, offering a dual-function approach in drug development (Hassaneen et al., 2019).

Kinase Inhibition for Therapeutic Applications

Derivatives have also been synthesized for their inhibitory activity against Ser/Thr kinases, demonstrating potential therapeutic applications in cancer and other diseases. The specificity and potency of these compounds against a panel of kinases highlight their potential in precision medicine (Deau et al., 2013).

Antimicrobial and Antioxidant Properties

Research into novel pyrido[2,3-d]pyrimidines has also uncovered their significant activity against both Gram-positive and Gram-negative bacteria, as well as their antioxidant properties. This makes them valuable candidates for the development of new antimicrobial agents with additional health benefits (Kanth et al., 2006).

Future Directions

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . Therefore, “N-isopropylpyrido[3,4-d]pyrimidin-4-amine” and its derivatives could be subjects of future research in drug development.

Biochemical Analysis

Biochemical Properties

N-isopropylpyrido[3,4-d]pyrimidin-4-amine, like other pyrimidine derivatives, is known to interact with various enzymes, proteins, and other biomolecules. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism

Cellular Effects

While the specific cellular effects of this compound are not well-documented, related pyrimidine derivatives have shown promising anticancer activity. They exert their effects by inhibiting protein kinases, thereby affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Related pyrimidine derivatives have been found to inhibit protein kinases, which play a crucial role in cellular signaling processes . These compounds bind to the active site of the enzyme, thereby inhibiting its activity

properties

IUPAC Name

N-propan-2-ylpyrido[3,4-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7(2)14-10-8-3-4-11-5-9(8)12-6-13-10/h3-7H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERMBKNTCGSRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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